molecular formula C24H20INO5 B1442744 Fmoc-3-iodo-D-Tyr-OH CAS No. 244028-70-4

Fmoc-3-iodo-D-Tyr-OH

Cat. No. B1442744
CAS RN: 244028-70-4
M. Wt: 529.3 g/mol
InChI Key: ZRJAMVZQFHAZAE-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-iodo-D-Tyr-OH is a chemical compound with the molecular formula C24H20INO5 . It has gained significant attention in the field of research due to its various properties and potential applications.


Synthesis Analysis

This compound is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular weight of this compound is 529.324 Da . The exact mass is 529.038635 Da .


Chemical Reactions Analysis

This compound is used in the field of peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . Its melting point ranges from 147 to 157 ºC . The optical rotation is [a]D20 = 10 ± 4 º (C=1 in DMF) .

Scientific Research Applications

Peptide Synthesis

Fmoc-3-iodo-D-Tyr-OH is extensively used in the synthesis of phosphopeptides. Various derivatives, such as Fmoc-Tyr(PO3tBu2)-OH and Fmoc-Tyr-(PO3Dmpse2)-OH, have become the reagents of choice in peptide synthesis due to their ease of incorporation into peptide assembly without steric complications or side reactions. These derivatives improve reliability and efficiency in peptide synthesis and are suitable for generating complex multiphosphorylated peptide sequences (Perich, 1997).

Solid-Phase Synthesis

In the field of solid-phase synthesis, this compound derivatives have been applied for the efficient production of peptides. For instance, methods involving Fmoc chemistry, such as the synthesis of Tyr3-octreotide, demonstrate the utility of these compounds in peptide chain construction and on-resin cyclization processes (Lee, Chang, Chen, & Tsai, 1998).

Phosphate Protection in Peptides

The use of Fmoc-Tyr(PO3Me2)-OH in Fmoc/solid-phase peptide synthesis is significant, especially in the synthesis of Tyr(P)-containing peptides. This derivative, along with others like Fmoc-Tyr(PO3tBu2)-OH, offers a simplified method for the synthesis of these peptides, demonstrating its importance in the field of peptide chemistry (Perich & Reynolds, 2009).

Hydrogel Formation

This compound is involved in the formation of hydrogels. For instance, Fmoc-protected synthetic dipeptides, such as Fmoc-Xaa-Asp-OH (Xaa = Tyr, Phe), have been used to create stable supramolecular hydrogels. These hydrogels, characterized by their nanofibrillar network structure, are significant for their potential applications in areas like 3D cell culture and material science (Adhikari & Banerjee, 2011).

Enzymatic Peptide Synthesis

This compound derivatives are also useful in enzymatic peptide synthesis. For example, in the synthesis of cholecystokinin-octapeptide, Fmoc-Asp-Tyr (SO3Ba1/2)-OH was used as the N-terminal fragment, demonstrating the adaptability of these compounds in enzymatic reactions (Sakina, Kawazura, Morihara, & Yajima, 1988).

Mechanism of Action

Target of Action

Fmoc-3-iodo-D-Tyr-OH is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis . The primary targets of this compound are the proteins and peptides that incorporate tyrosine during their synthesis .

Mode of Action

The compound this compound is used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino acid tyrosine . The 9-Fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of tyrosine during peptide bond formation, allowing for the controlled assembly of peptides . The Fmoc group is base-labile, meaning it can be removed under basic conditions, a property that is utilized in the final stages of peptide synthesis .

Biochemical Pathways

The use of this compound in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification . Specifically, it allows for the controlled assembly of peptides, including the incorporation of tyrosine at specific locations. This can influence the structure and function of the resulting proteins, affecting various biochemical pathways depending on the nature of the specific protein being synthesized .

Pharmacokinetics

The pharmacokinetics of this compound, like other Fmoc-protected amino acids, are largely determined by its use in peptide synthesis rather than its behavior as a free compound . As part of a synthesized peptide, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the properties of the peptide as a whole.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with specific sequences . By protecting the amino group of tyrosine, it allows for the controlled assembly of peptides, which can then be used in further biochemical reactions or as therapeutic agents .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is utilized in the deprotection steps of peptide synthesis .

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The global Fmoc-3-iodo-D-Tyr-OH Reagent market size is expected to grow significantly in the coming years . This indicates a promising future for the use of this compound in various applications.

Biochemical Analysis

Biochemical Properties

Fmoc-3-iodo-D-Tyr-OH is involved in several biochemical reactions, primarily in the synthesis of peptides. The Fmoc group protects the amino group of tyrosine, allowing for selective reactions at other sites. This compound interacts with various enzymes and proteins, including proteases and kinases. Proteases can cleave the Fmoc group, while kinases may phosphorylate the tyrosine residue, altering its biochemical properties and interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the phosphorylation state of proteins, thereby modulating signal transduction pathways. This compound may also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group can be removed by base treatment, exposing the amino group of tyrosine for further reactions. The iodine atom in the compound can participate in halogen bonding, influencing the binding interactions with other biomolecules. This compound can also act as an inhibitor or activator of enzymes, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects may occur at very high doses, including potential disruptions in thyroid hormone synthesis due to the presence of the iodine atom .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine hydroxylase and monoamine oxidase, leading to the production of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The Fmoc group may also play a role in the transport and distribution of the compound by affecting its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The presence of the iodine atom and the Fmoc group can also impact the localization and activity of the compound within cells .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAMVZQFHAZAE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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